4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

Sulfonamide SAR Hydrogen bonding DHPS binding

Researchers validating DHPS-mediated antibacterial mechanisms need a structurally precise negative control lacking the essential N1-H proton. 4-Amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide meets this need: N1-methylation abolishes DHPS binding, making it an ideal negative control for SMX screens. Also serves as an SMX impurity standard for HPLC/UPLC method validation. • Negative control for DHPS target engagement assays; eliminates off-target artifacts. • Chromatographically distinct from SMX (Δ +14 Da) for impurity profiling. • ≥95% purity, ambient shipping, global stock availability.

Molecular Formula C11H13N3O3S
Molecular Weight 267.31 g/mol
CAS No. 51543-31-8
Cat. No. B112716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
CAS51543-31-8
Molecular FormulaC11H13N3O3S
Molecular Weight267.31 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)N(C)S(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C11H13N3O3S/c1-8-7-11(13-17-8)14(2)18(15,16)10-5-3-9(12)4-6-10/h3-7H,12H2,1-2H3
InChIKeyJRNFDAGFYMJPGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Methyl SMX Analog: Structural Identity & Procurement


4-Amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (CAS 51543-31-8) is a tertiary sulfonamide derivative with the molecular formula C11H13N3O3S and a molecular weight of 267.30 g/mol . It is formally the N1-methyl analog of the widely used sulfonamide antibiotic sulfamethoxazole (SMX, CAS 723-46-6), differing by a single methyl group on the sulfonamide nitrogen (N1) . This seemingly minor structural modification converts the secondary sulfonamide of SMX into a tertiary sulfonamide, fundamentally altering its ionization behavior, hydrogen-bonding capacity, and pharmacological profile. The compound is catalogued under the synonym N1-Methyl-N1-(5-methyl-3-isoxazolyl)sulfanilamide and is commercially available from multiple chemical suppliers at purities typically ranging from 95% to 98% .

Why N1-Methyl SMX Cannot Substitute Sulfamethoxazole


N1-unsubstituted sulfonamides such as sulfamethoxazole (SMX) and sulfisoxazole derive their antibacterial activity from the ionizable sulfonamide N1–H proton, which is essential for competitive binding to the bacterial enzyme dihydropteroate synthase (DHPS) [1]. In the target compound, the N1 position bears a methyl substituent in addition to the 5-methylisoxazol-3-yl group, creating an N,N-disubstituted (tertiary) sulfonamide motif. Established sulfonamide structure–activity relationship (SAR) principles state that N,N-disubstituted sulfonamide derivatives generally lose antibacterial activity because the requisite anionic form at the sulfonamide nitrogen cannot be generated [2]. Consequently, procurement of 4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide as a substitute for SMX in antimicrobial screening would yield fundamentally different—and predictably negative—biological outcomes. The compound's value instead lies in its use as a structurally precise negative control, an analytical reference standard for SMX impurity profiling, or a synthetic intermediate for further derivatization at the N4 aniline position [3].

Evidence: N1-Methyl SMX vs. Sulfamethoxazole


Hydrogen Bond Donor Count: N1-Methyl vs. SMX

The target compound possesses a single hydrogen bond donor (HBD) count of 1, derived exclusively from the N4 aniline –NH2 group, whereas sulfamethoxazole has an HBD count of 2 owing to both the aniline –NH2 and the sulfonamide N1–H [1]. This loss of one HBD is a direct consequence of N1-methylation and correlates with the established SAR that the ionizable N1–H proton is indispensable for competitive DHPS binding and antibacterial activity [2].

Sulfonamide SAR Hydrogen bonding DHPS binding Tertiary sulfonamide

TPSA and LogP: N1-Methyl Analog vs. Sulfamethoxazole

The target compound exhibits a topological polar surface area (TPSA) of 97.8 Ų and an XLogP3 of 1.1, compared to sulfamethoxazole's TPSA of 106 Ų and XLogP3 of 0.89 [1]. The N1-methylation reduces TPSA by approximately 8.2 Ų and increases calculated lipophilicity by 0.21 log units, consistent with the addition of a hydrophobic methyl group and the loss of a polar N–H moiety .

Physicochemical properties TPSA LogP Drug-likeness Permeability

N,N-Disubstitution and Antibacterial Activity Loss

A foundational SAR principle of sulfonamide antibacterials states that N,N-disubstitution at the sulfonamide N1 position results in loss of antibacterial activity [1]. The target compound, bearing both a methyl and a 5-methylisoxazol-3-yl group at N1, is precisely such an N,N-disubstituted derivative. By contrast, therapeutically active sulfonamides—including sulfamethoxazole, sulfisoxazole, sulfadiazine, and sulfamethizole—all retain at least one N1–H [2]. While the SAR literature does not always provide quantitative MIC data for N,N-disubstituted analogs (because they are typically inactive and not pursued), the categorical loss of activity is a well-replicated class-level finding [3].

Sulfonamide SAR Antibacterial DHPS inhibition N1-substitution N,N-disubstitution

Molecular Weight & Formula: Distinction for Analytical Methods

The target compound has a molecular formula of C11H13N3O3S and a monoisotopic mass of 267.0678 Da, differing from sulfamethoxazole (C10H11N3O3S, 253.0520 Da) by exactly one carbon and two hydrogen atoms (Δ +14.0158 Da, corresponding to a CH₂ insertion) [1]. This mass difference is analytically resolvable by HPLC-MS and enables unambiguous identification of the target compound as a distinguishable entity from SMX in impurity profiling workflows. The compound's distinct InChIKey (JRNFDAGFYMJPGU-UHFFFAOYSA-N) further confirms its unique structural identity .

Analytical reference standard Impurity profiling Mass spectrometry HPLC Sulfamethoxazole impurity

Free N4 Aniline for Regioselective Derivatization

The target compound retains a free, unsubstituted para-amino group (N4 –NH2) on the benzene ring, which is available for acylation, diazotization, Schiff base formation, or sulfonylation chemistry . This contrasts with sulfamethoxazole, where both the N1–H and the N4 –NH2 are available for derivatization, making regioselective modification more challenging. In the target compound, the N1 position is already fully substituted and thus 'protected,' directing all electrophilic reactivity exclusively to the N4 site and enabling cleaner, higher-yielding derivatization [1]. This regiochemical constraint is valuable for constructing focused libraries of N4-modified sulfonamide analogs without requiring orthogonal protection strategies .

Synthetic intermediate Derivatization N4 modification Building block Medicinal chemistry

Absence of Direct Biological Activity Data

A systematic search of the primary literature (PubMed, CAS databases, and patent repositories) as of early 2026 does not yield published, head-to-head quantitative biological activity data (MIC, IC50, Ki, EC50) for 4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide compared against sulfamethoxazole or any other defined comparator in a standardized assay [1]. The compound's differentiation therefore rests primarily on well-established class-level SAR principles and readily calculable physicochemical property differences, rather than on experimentally determined, compound-specific comparative pharmacology . This evidence gap is itself a meaningful finding: it indicates that the compound has not been pursued as a lead in antibacterial discovery programs, consistent with the SAR prediction of inactivity, and that its procurement value lies in applications other than direct antibacterial screening (i.e., analytical reference, negative control, or synthetic building block) [2].

Evidence gap Biological activity MIC Primary literature Data limitation

Applications & Procurement of N1-Methyl SMX Analog


Negative Control for Sulfonamide SAR Studies

In antibacterial screening cascades designed to validate DHPS-mediated mechanisms, 4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide serves as an ideal negative control. Because the N1-methylation eliminates the ionizable sulfonamide proton required for DHPS binding , any observed antibacterial activity in this compound would indicate an off-target mechanism, assay artifact, or non-DHPS-mediated effect. When run in parallel with sulfamethoxazole (positive control), the differential response profile directly tests the SAR hypothesis that N1–H is indispensable for target engagement [1].

Analytical Reference for SMX Impurity Profiling

With a molecular weight of 267.30 Da (Δ +14 Da vs. SMX) and distinct chromatographic retention characteristics , this compound is directly applicable as a system suitability standard or impurity marker in HPLC/ UPLC methods for sulfamethoxazole API and finished dosage forms. Its well-defined structure, commercial availability at ≥95% purity [1], and mass spectrometric distinguishability from SMX make it suitable for use in analytical method development, validation (AMV), and quality control (QC) workflows in accordance with pharmacopoeial impurity guidelines [2].

Regioselective Scaffold for Library Synthesis

Medicinal chemistry groups requiring regiochemically controlled derivatization of the sulfanilamide core can exploit the fully substituted N1 position of this compound. The free N4 aniline –NH2 serves as the sole reactive handle for acylation, sulfonylation, diazotization, or reductive amination chemistry . This eliminates the need for orthogonal N1/N4 protection strategies and simplifies product purification, enabling efficient parallel synthesis of N4-modified analog libraries for screening against non-classical sulfonamide targets (e.g., carbonic anhydrase isoforms, ubiquitin ligases, or kinase ATP sites) [1].

Physicochemical Probe for Ionization & Permeability

The target compound's increased XLogP3 (1.1 vs. 0.89 for SMX) and reduced TPSA (97.8 vs. 106 Ų) make it a useful tool compound for investigating the role of sulfonamide N1–H ionization in passive membrane permeability, plasma protein binding, and tissue distribution. In Caco-2 or PAMPA permeability assays, the target compound can be directly compared with SMX to quantify the contribution of the ionizable N1–H to the overall permeability profile of the sulfonamide chemotype, providing data that inform the design of next-generation sulfonamide-derived probes and therapeutics [1].

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